3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine
CAS No.: 956758-69-3
Cat. No.: VC2345439
Molecular Formula: C7H13N3
Molecular Weight: 139.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 956758-69-3 |
|---|---|
| Molecular Formula | C7H13N3 |
| Molecular Weight | 139.2 g/mol |
| IUPAC Name | 3-(4-methylpyrazol-1-yl)propan-1-amine |
| Standard InChI | InChI=1S/C7H13N3/c1-7-5-9-10(6-7)4-2-3-8/h5-6H,2-4,8H2,1H3 |
| Standard InChI Key | SRHIOMAWWIRJCB-UHFFFAOYSA-N |
| SMILES | CC1=CN(N=C1)CCCN |
| Canonical SMILES | CC1=CN(N=C1)CCCN |
Introduction
Chemical Identity and Structure
3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine is characterized by its unique molecular structure containing both a heterocyclic pyrazole ring and an aliphatic amine group. The compound features a 4-methyl-substituted pyrazole ring with the propylamine chain attached at the N1 position. This structural arrangement creates a molecule with diverse reactivity patterns and potential binding capabilities in biological systems. The compound's structural versatility makes it valuable in various synthetic pathways and pharmaceutical applications.
Basic Chemical Properties
The fundamental chemical properties of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 956758-69-3 |
| Molecular Formula | C7H13N3 |
| Molecular Weight | 139.2 g/mol |
| Physical Form (at 20°C) | Solid |
| IUPAC Name | 3-(4-methylpyrazol-1-yl)propan-1-amine |
| PubChem Compound ID | 4715092 |
The compound's molecular structure contains multiple functional groups that contribute to its chemical behavior. The primary amine group provides nucleophilic properties, while the pyrazole ring introduces aromatic character and potential for π-stacking interactions. The methyl substituent affects the electronic distribution within the pyrazole ring, influencing the compound's reactivity patterns.
Structural Identifiers
For research and database purposes, 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine is represented by various structural identifiers:
| Identifier Type | Value |
|---|---|
| SMILES | CC1=CN(N=C1)CCCN |
| Canonical SMILES | CC1=CN(N=C1)CCCN |
| InChI | InChI=1S/C7H13N3/c1-7-5-9-10(6-7)4-2-3-8/h5-6H,2-4,8H2,1H3 |
| InChIKey | SRHIOMAWWIRJCB-UHFFFAOYSA-N |
Spectroscopic Properties
Spectroscopic characterization is essential for confirming the structure and purity of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine in research settings. Various analytical techniques provide valuable information about the compound's molecular structure and physical properties.
Mass Spectrometry Data
Mass spectrometry analysis reveals characteristic fragmentation patterns that aid in the identification of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine. Predicted collision cross-section (CCS) data for various adduct ions are particularly valuable for analytical purposes:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 140.11823 | 129.5 |
| [M+Na]+ | 162.10017 | 140.1 |
| [M+NH4]+ | 157.14477 | 137.3 |
| [M+K]+ | 178.07411 | 136.1 |
| [M-H]- | 138.10367 | 130.3 |
| [M+Na-2H]- | 160.08562 | 134.9 |
| [M]+ | 139.11040 | 130.9 |
| [M]- | 139.11150 | 130.9 |
These collision cross-section values are important for analytical method development, particularly in liquid chromatography-mass spectrometry (LC-MS) applications where they can aid in compound identification and quantification .
Applications in Research
3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine serves various purposes in chemical research, particularly in organic synthesis and pharmaceutical development. Its versatile structure makes it valuable in multiple research contexts.
Organic Synthesis Applications
The compound functions as an important building block in organic synthesis, particularly for the construction of more complex molecules containing the pyrazole moiety. The primary amine group provides a reactive handle for further derivatization through various transformations:
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Amide bond formation
-
Reductive amination reactions
-
Nucleophilic addition to carbonyls
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Formation of imines and Schiff bases
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Urea and thiourea synthesis
These reactions allow researchers to incorporate the pyrazole-propylamine scaffold into larger molecular architectures with potential biological activity.
Pharmaceutical Research
In pharmaceutical research, compounds containing pyrazole rings have demonstrated significant biological activities, including anti-inflammatory, antimicrobial, antifungal, and anticancer properties. 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine may serve as a precursor or scaffold for the development of bioactive molecules targeting these therapeutic areas. The compound's dual functionality, featuring both a heterocyclic system and an amine group, creates opportunities for interaction with multiple biological targets.
Research into structure-activity relationships (SAR) involving this compound and its derivatives can provide valuable insights into the pharmacophoric requirements for specific biological activities, potentially leading to the discovery of novel therapeutic agents.
| Category | Information |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H315; H319; H335 |
| Hazard Description | Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation |
| Transport Classification | Not classified as hazardous material for shipping |
These hazard classifications indicate that the compound can cause irritation to the skin, eyes, and respiratory system upon exposure, requiring appropriate handling procedures to minimize risk .
Comparative Analysis with Related Compounds
Understanding the relationship between 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine and structurally similar compounds provides insights into how structural modifications affect properties and potential applications.
Structural Analogues
The following table compares 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine with related pyrazole-containing compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine | C7H13N3 | 139.2 | Reference compound |
| 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine | C6H10IN3 | 251.07 | Iodo substituent instead of methyl at position 4 |
| 3-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)propan-1-amine | C10H13N3S | 207.3 | Thiophen-3-yl substituent at position 4 |
| N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine | C7H13N3 | 139.2 | N-methylated propylamine group with unsubstituted pyrazole |
| 2-(4-Methyl-1H-pyrazol-1-yl)propan-1-amine | C7H13N3 | 139.2 | Propylamine attached at C2 position instead of C3 |
Current Research and Future Directions
Research involving 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine continues to evolve, with several promising directions for future investigation.
Emerging Applications
Recent research suggests several emerging applications for 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine and related compounds:
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Development of novel heterocyclic scaffolds for medicinal chemistry
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Investigation as ligands for coordination chemistry with transition metals
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Exploration in materials science applications, particularly in polymer chemistry
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Potential use in catalytic systems where the pyrazole ring can coordinate to metal centers
-
Application in structure-activity relationship studies for pharmaceutical development
These diverse applications highlight the versatility of this compound and its importance in multiple research domains.
Future Research Opportunities
Future research opportunities involving 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine may include:
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Development of improved synthetic routes with higher yields and selectivity
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Detailed investigation of its pharmacological activities and potential therapeutic applications
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Exploration of its coordination chemistry with various metal ions
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Computational studies to predict reactivity patterns and structure-activity relationships
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Design and synthesis of novel derivatives with enhanced properties for specific applications
Advances in these areas would further enhance the utility of this compound in chemical research and potentially lead to valuable applications in pharmaceutical development, materials science, and catalysis.
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